BUTYRYL-D7 CHLORIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyryl-D7 Chloride is the labelled analogue of Butyryl Chloride . It is a colorless to light yellow liquid with a strong pungent odor . It is used as an intermediate for organic synthesis for the preparation of pharmaceuticals, agrochemicals, dyes, cellulose esters, and peroxide compounds .

Synthesis Analysis

Butyryl Chloride is produced by a chemical reaction between n-butanol and chlorine gas . It can be used as a reagent in the acylation of thiophene in the liquid phase catalyzed by zeolites . It is also used as a source of CO and -Cl in the chlorocarbonylation of aryl bromides to yield acid chlorides .Molecular Structure Analysis

The molecular formula of Butyryl Chloride is C4H7ClO . It has a molecular weight of 106.551 Da . The structure of Butyryl Chloride is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Butyryl Chloride is an organic compound produced by a chemical reaction between n-butanol and chlorine gas . It can be distinguished from other acyl chloride compounds through infrared spectroscopy analysis .Physical And Chemical Properties Analysis

Butyryl-D7 Chloride has a molecular formula of C4D7ClO and a molecular weight of 113.59 . It is denser than water and will sink .Scientific Research Applications

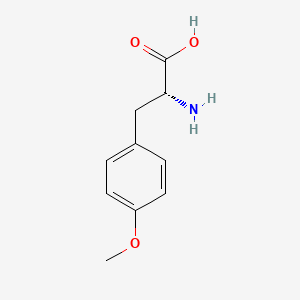

Synthesis of Active Pharmaceutical Ingredients

Butyryl Chloride is used as an intermediate for the synthesis of active pharmaceutical ingredients . It plays a crucial role in the production of various drugs and medications .

Acylation Reagent

It is also used as an acylation reagent . Acylation is a process in organic chemistry where an acyl group is added to a compound .

Preparation of Peroxides

Butyryl Chloride is used in the preparation of peroxides such as benzoyl peroxide, benzophenone, and t-butyl perbenzoate . These peroxides have various applications in industries like plastics, pharmaceuticals, and cosmetics .

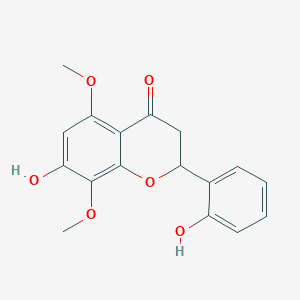

Preparation of Chromones

It is involved in the preparation of chromones . Chromones are a class of compounds that have diverse biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties .

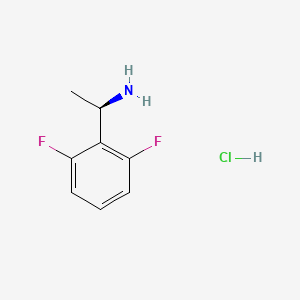

Preparation of Antiproliferative Agents

Butyryl Chloride is used in the synthesis of antiproliferative agents . These agents inhibit cell growth and are used in the treatment of cancer .

Acylation of Thiophene

It can be used as a reagent in the acylation of thiophene in the liquid phase catalyzed by zeolites . This process is used in the production of various organic compounds .

Source of CO and -Cl

Butyryl Chloride acts as a source of CO and -Cl in the chlorocarbonylation of aryl bromides to yield acid chlorides . This is a key step in the synthesis of various organic compounds .

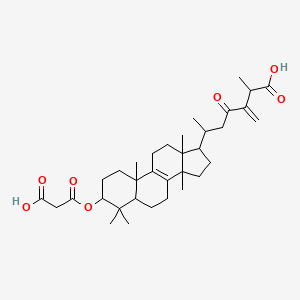

Synthesis of Aryl [11 C]methylsulfones for PET Applications

It serves as an intermediate in the synthesis of aryl [11 C]methylsulfones for Positron Emission Tomography (PET) applications . These compounds are used as radiotracers in PET imaging .

Mechanism of Action

Target of Action

Butyryl-D7 Chloride, also known as Butanoyl-2,2,3,3,4,4,4-d7 chloride , is a deuterium labeled compound. It is closely related to Butyrylcholine Butyrylcholine can function as a neurotransmitter and activates some of the same receptors as acetylcholine . The primary targets of Butyryl-D7 Chloride are likely to be similar to those of Butyrylcholine, which include cholinesterases .

Mode of Action

Butyrylcholine is hydrolyzed by butyrylcholinesterase to butyrate and choline . This interaction results in the breakdown of the compound, which could lead to various downstream effects.

Biochemical Pathways

Considering its relation to butyrylcholine, it might influence the cholinergic neurotransmission system . Butyrate, a product of butyrylcholine hydrolysis, is a key regulator in mediating microbiota metabolic control . It has regulatory effects on body weight, body composition, and glucose homeostasis .

Pharmacokinetics

The us food and drug administration (fda) has approved 117 distinct routes of administration for a drug molecule, including oral, intravenous, intra-muscular, topical, inhalational, and intranasal . The specific ADME properties of Butyryl-D7 Chloride would depend on the route of administration and other factors.

Result of Action

Based on its similarity to butyrylcholine, it can be inferred that its action might lead to the hydrolysis of the compound to butyrate and choline . Butyrate has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . It has regulatory effects on metabolic functions, including thermogenesis, lipid and glucose metabolism, appetite, inflammation, and influence on gut microbiota .

Action Environment

The action environment of Butyryl-D7 Chloride is likely to be influenced by various factors. For instance, it is known that Butyryl Chloride reacts readily with water and alcohols . Therefore, the presence of these substances in the environment could influence the compound’s action, efficacy, and stability. Additionally, the compound’s action could also be influenced by the specific conditions of use from the perspective of release to the environment .

Safety and Hazards

Butyryl Chloride is highly flammable and may be corrosive to metals . It is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for BUTYRYL-D7 CHLORIDE involves the conversion of butyric acid to butyryl chloride using thionyl chloride, followed by the deuteration of the resulting butyryl chloride using D2O.", "Starting Materials": [ "Butyric acid", "Thionyl chloride", "D2O" ], "Reaction": [ "Add thionyl chloride to butyric acid to form butyryl chloride", "Add D2O to the butyryl chloride to replace the hydrogen atoms with deuterium atoms" ] } | |

CAS RN |

1219805-71-6 |

Product Name |

BUTYRYL-D7 CHLORIDE |

Molecular Formula |

C4ClD7O |

Molecular Weight |

113.59 |

synonyms |

BUTYRYL-D7 CHLORIDE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1149012.png)

![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1149031.png)

![4,5,6,7-Tetrahydrothieno[3,4-c]pyridine-1,3-diamine dihydrobromide](/img/structure/B1149033.png)